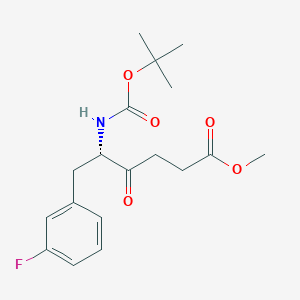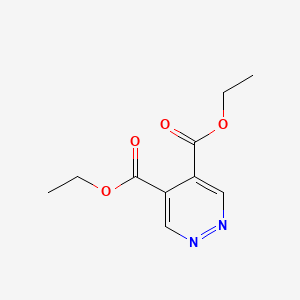
Pentane, 1,1,1,3,3,5,5,5-octachloro-
Vue d'ensemble
Description
“Pentane, 1,1,1,3,3,5,5,5-octachloro-” would be a derivative of pentane, which is a hydrocarbon with the formula C5H12 . In this derivative, eight hydrogen atoms in pentane are replaced by chlorine atoms.
Synthesis Analysis
The synthesis of such a compound would likely involve the substitution of hydrogen atoms in pentane with chlorine atoms. This could potentially be achieved through a process known as halogenation, specifically chlorination .Molecular Structure Analysis
The molecular structure of “Pentane, 1,1,1,3,3,5,5,5-octachloro-” would be similar to that of pentane, but with eight chlorine atoms replacing hydrogen atoms. Pentane is a linear molecule , and the addition of chlorine atoms would likely make the molecule more complex.Chemical Reactions Analysis
As a chlorinated hydrocarbon, “Pentane, 1,1,1,3,3,5,5,5-octachloro-” would likely undergo reactions similar to other chlorinated hydrocarbons. These could include combustion, substitution, and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “Pentane, 1,1,1,3,3,5,5,5-octachloro-” would likely be different from those of pentane due to the presence of chlorine atoms. Chlorinated hydrocarbons are generally denser, have higher boiling points, and are less flammable than their non-chlorinated counterparts .Applications De Recherche Scientifique
- Research Focus : Scientists investigate its effectiveness, stability, and safety in various remediation scenarios .
- Reaction Pathways : Investigating the substitution reactions of perchloropentane with other functional groups is crucial .
- Characterization : Researchers analyze its compatibility with other materials and its impact on overall performance .
- Quality Control : Laboratories use perchloropentane to assess instrument performance and ensure accurate measurements .
Environmental Remediation
Chemical Synthesis
Material Science
Analytical Chemistry
Pharmacology and Toxicology
Industrial Applications
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1,1,1,3,3,5,5,5-octachloropentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl8/c6-3(7,1-4(8,9)10)2-5(11,12)13/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRIFBOVMRCHHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CC(Cl)(Cl)Cl)(Cl)Cl)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449010 | |
| Record name | Pentane, 1,1,1,3,3,5,5,5-octachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentane, 1,1,1,3,3,5,5,5-octachloro- | |
CAS RN |
21260-43-5 | |
| Record name | Pentane, 1,1,1,3,3,5,5,5-octachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl 5-propionyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate](/img/structure/B3049539.png)
![3-Methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B3049541.png)
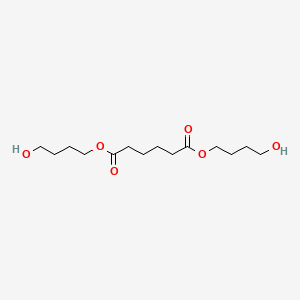
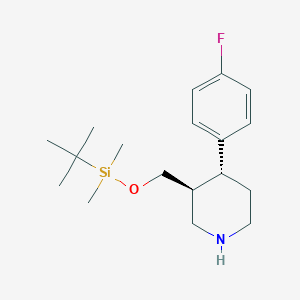
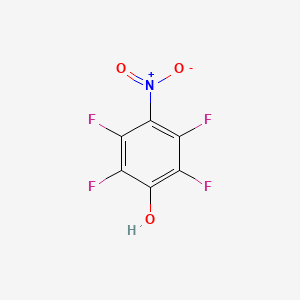
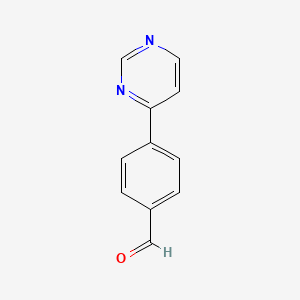
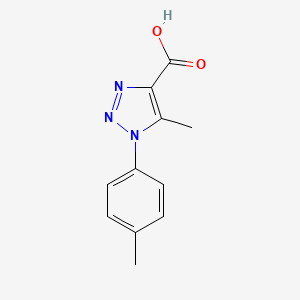
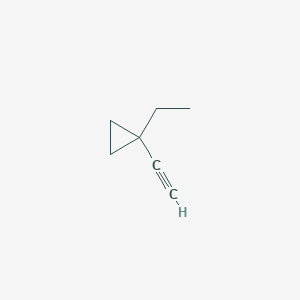

![(6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B3049555.png)
